2-Aminoethane hydrogen sulfate 2-Aminoethane hydrogen sulfate
Brand Name: Vulcanchem
CAS No.: 55145-87-4
VCID: VC14146994
InChI: InChI=1S/C2H7N.H2O4S/c1-2-3;1-5(2,3)4/h2-3H2,1H3;(H2,1,2,3,4)
SMILES:
Molecular Formula: C2H9NO4S
Molecular Weight: 143.16 g/mol

2-Aminoethane hydrogen sulfate

CAS No.: 55145-87-4

Cat. No.: VC14146994

Molecular Formula: C2H9NO4S

Molecular Weight: 143.16 g/mol

* For research use only. Not for human or veterinary use.

2-Aminoethane hydrogen sulfate - 55145-87-4

Specification

CAS No. 55145-87-4
Molecular Formula C2H9NO4S
Molecular Weight 143.16 g/mol
IUPAC Name ethanamine;sulfuric acid
Standard InChI InChI=1S/C2H7N.H2O4S/c1-2-3;1-5(2,3)4/h2-3H2,1H3;(H2,1,2,3,4)
Standard InChI Key OXVXWUDYARFPLN-UHFFFAOYSA-N
Canonical SMILES CCN.OS(=O)(=O)O

Introduction

Chemical Identity and Structural Analysis

Nomenclature and Molecular Formula

2-Aminoethane hydrogen sulfate, systematically named ethanamine sulfuric acid, is a sulfate salt formed from the reaction of ethanamine (C₂H₇N) and sulfuric acid (H₂SO₄). Its molecular formula is C₂H₉NO₄S with a molecular weight of 143.16 g/mol . In contrast, 2-aminoethyl hydrogen sulfate (CAS 926-39-6) is an ester derivative with the formula C₂H₇NO₄S and a molecular weight of 141.15 g/mol . The distinction lies in their structural frameworks:

Property2-Aminoethane Hydrogen Sulfate2-Aminoethyl Hydrogen Sulfate
CAS Number55145-87-4926-39-6
Molecular FormulaC₂H₉NO₄SC₂H₇NO₄S
Molecular Weight (g/mol)143.16141.15
Structural TypeIonic saltCovalent ester

Spectroscopic and Computational Data

The InChIKey for 2-aminoethane hydrogen sulfate is OXVXWUDYARFPLN-UHFFFAOYSA-N, derived from its computed stereochemical properties . Its SMILES notation (CCN.OS(=O)(=O)O) confirms the ionic interaction between ethanamine and the sulfate ion. For 2-aminoethyl hydrogen sulfate, the InChIKey WSYUEVRAMDSJKL-UHFFFAOYSA-N reflects the esterified sulfate group bonded to the ethylamine backbone .

Synthesis and Industrial Production

Synthesis of 2-Aminoethane Hydrogen Sulfate

The compound is typically synthesized via the direct neutralization of ethanamine with sulfuric acid under controlled conditions. PubChem notes its creation date as December 5, 2007, through this method . The reaction proceeds as:
C₂H₇N+H₂SO₄C₂H₉NO₄S+H₂O\text{C₂H₇N} + \text{H₂SO₄} \rightarrow \text{C₂H₉NO₄S} + \text{H₂O}

Patent-Based Synthesis of 2-Aminoethyl Hydrogen Sulfate

A patented process (US4864045A) describes the production of 2-aminoethyl hydrogen sulfate using ammonium bisulfate (NH₄HSO₄) and ethylene oxide derivatives . Key steps include:

  • Reactants: Ammonium bisulfate and 2-oxazolidinone (a cyclic carbamate).

  • Conditions: Reflux at 100–200°C in an organic solvent (e.g., toluene).

  • Yield: Up to 90% conversion with selectivity exceeding 95% .

This method capitalizes on ammonium bisulfate’s dual role as a sulfating agent and acid catalyst, enabling efficient cleavage of the carbamate’s carbonyl group.

Physicochemical Properties

Spectroscopic Characterization

  • ¹H NMR: 2-aminoethyl hydrogen sulfate exhibits triplets at 4.25 ppm (CH₂-O) and 3.32 ppm (CH₂-N), distinguishing it from byproducts like monoethanolammonium sulfate .

  • ¹³C NMR: Peaks at 68.2 ppm (CH₂-O) and 43.1 ppm (CH₂-N) confirm esterification .

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